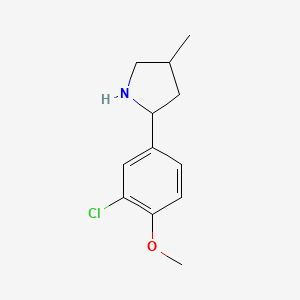
1H-1,2,3-Triazole, 4-methyl-5-(3-methyl-5-isoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(5-methyl-2H-1,2,3-triazol-4-yl)isoxazole is a heterocyclic compound that features both isoxazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(5-methyl-2H-1,2,3-triazol-4-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylisoxazole with 5-methyl-1,2,3-triazole under specific conditions. The reaction often requires a catalyst and is conducted under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(5-methyl-2H-1,2,3-triazol-4-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted isoxazole-triazole compounds .
Aplicaciones Científicas De Investigación
3-Methyl-5-(5-methyl-2H-1,2,3-triazol-4-yl)isoxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(5-methyl-2H-1,2,3-triazol-4-yl)isoxazole involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in biological pathways. The compound can inhibit or activate these targets, leading to its observed biological effects. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
Uniqueness
3-Methyl-5-(5-methyl-2H-1,2,3-triazol-4-yl)isoxazole is unique due to its dual isoxazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H8N4O |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3-methyl-5-(5-methyl-2H-triazol-4-yl)-1,2-oxazole |
InChI |
InChI=1S/C7H8N4O/c1-4-3-6(12-10-4)7-5(2)8-11-9-7/h3H,1-2H3,(H,8,9,11) |
Clave InChI |
HDJQZLZRTJMKAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)C2=NNN=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




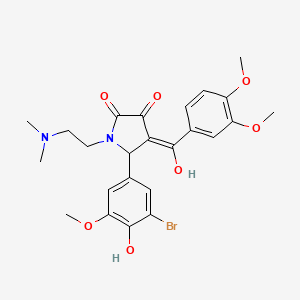
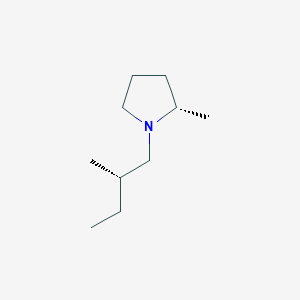
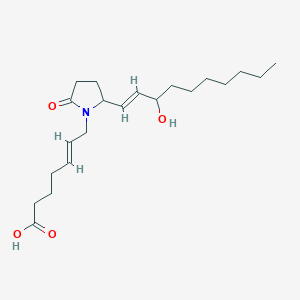

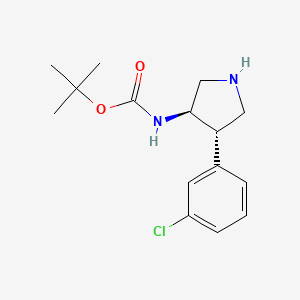
![2-(Bromomethyl)-6-methylbenzo[d]oxazole](/img/structure/B12889444.png)


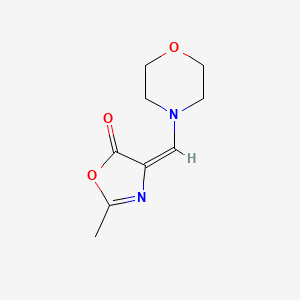
![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)

